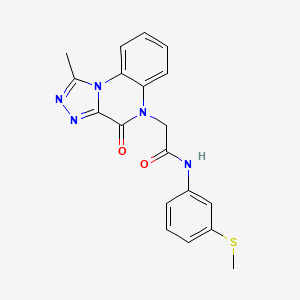
5-(4H)-基-N-(3-(甲硫基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a chemical compound with multifaceted applications in various scientific fields
科学研究应用
The compound has a broad range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its possible therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: : Applied in the development of new materials with specific properties.
作用机制
Target of Action
The primary target of this compound is c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways downstream of c-Met, leading to a decrease in cellular proliferation and survival .
Biochemical Pathways
The compound’s action on c-Met kinase affects several biochemical pathways. The most notable is the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway , which is involved in cell growth, motility, and morphogenesis . Inhibition of c-Met kinase disrupts this pathway, leading to reduced cell proliferation and increased cell death .
Result of Action
The compound’s action results in potent anti-tumor activity. It has demonstrated excellent activity against A549, MCF-7, and HeLa cancer cell lines . The compound’s ability to intercalate DNA also contributes to its anti-proliferative effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, oxidative conditions can facilitate the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles . .
生化分析
Biochemical Properties
The compound, 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide, has been found to interact with DNA, specifically intercalating into the DNA structure . This interaction can influence the function of various enzymes and proteins that interact with DNA.
Cellular Effects
In cellular studies, this compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . It influences cell function by interacting with DNA, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves its intercalation into DNA . This can lead to changes in gene expression and can affect the activity of enzymes that interact with DNA.
Temporal Effects in Laboratory Settings
It has been found to have potent anti-proliferative effects against various cancer cell lines .
Subcellular Localization
The subcellular localization of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is likely to be the nucleus, given its interaction with DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves a multi-step reaction pathway. Starting materials such as quinoxaline derivatives and triazole compounds are typically subjected to condensation reactions under controlled temperatures and in the presence of suitable catalysts. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to temperatures around 100°C to 150°C.
Industrial Production Methods
Industrial production methods may involve large-scale reactors where the synthesis is optimized for high yield and purity. Parameters such as pressure, temperature, and reaction time are closely monitored. Purification processes typically include recrystallization and chromatography to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions it Undergoes
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide undergoes various types of chemical reactions including:
Oxidation: : Reacts with oxidizing agents to form oxides.
Reduction: : Can be reduced under appropriate conditions, often involving hydrogenation.
Substitution: : Exhibits substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), hydrogen gas (H2) in the presence of a palladium catalyst.
Nucleophiles: : Halide ions, amines.
Major Products
Major products formed include derivatives with modified functional groups that can lead to new compounds with potentially enhanced properties or different applications.
相似化合物的比较
Similar Compounds
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-chlorophenyl)acetamide
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methoxy)phenyl)acetamide
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(ethylthio)phenyl)acetamide
Highlighting Its Uniqueness
The presence of the 3-(methylthio)phenyl group in 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide confers unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research and application development.
属性
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-21-22-18-19(26)23(15-8-3-4-9-16(15)24(12)18)11-17(25)20-13-6-5-7-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZPOBMHKUHSBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)

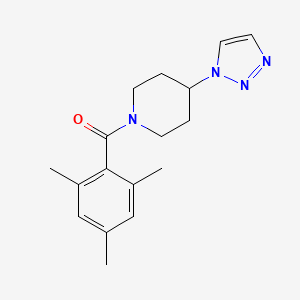
![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)
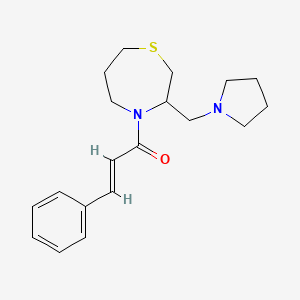
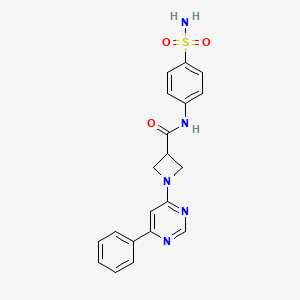
![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)

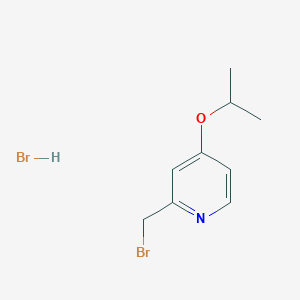
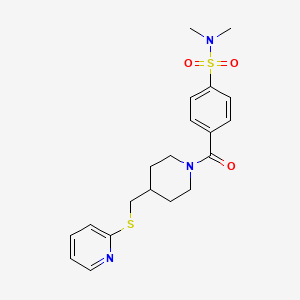
![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)
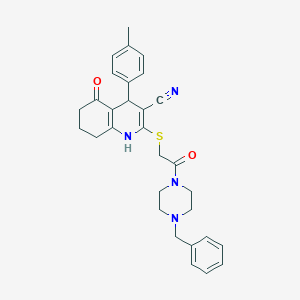
![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2385358.png)
